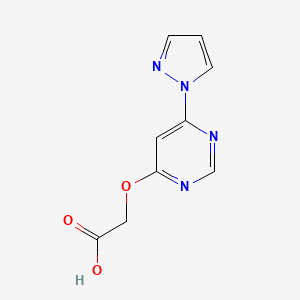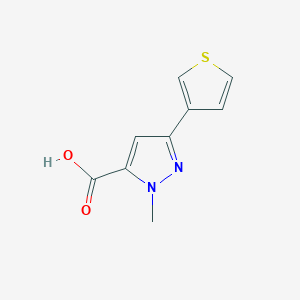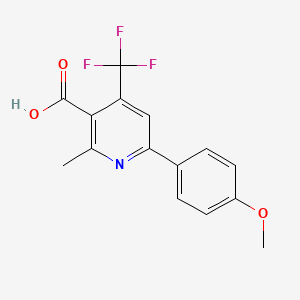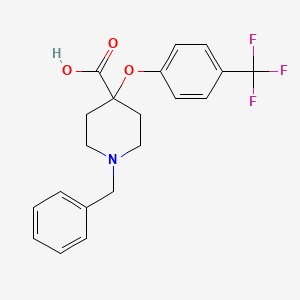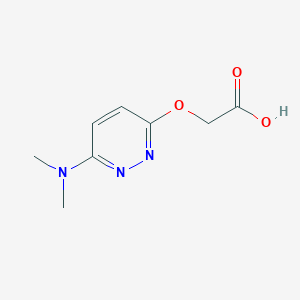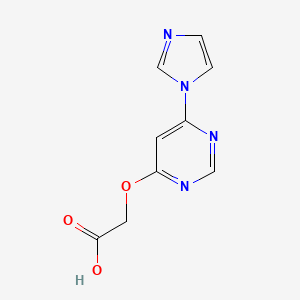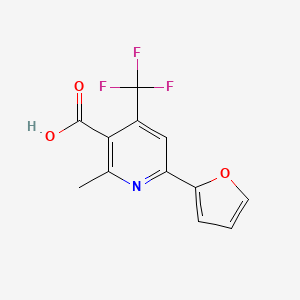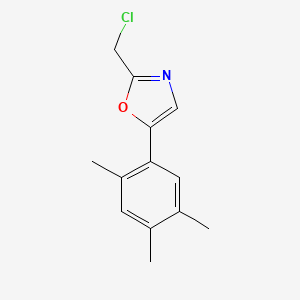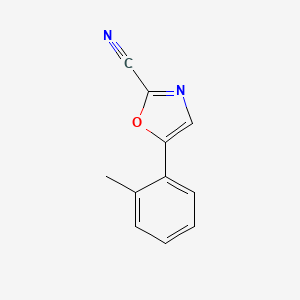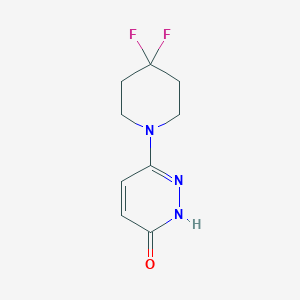
6-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
6-(Furan-2-yl)pyrimidine-2,4(1H,3H)-dione, also known as 6-FPD, is a heterocyclic compound found in many natural products, including flavonoids and alkaloids. It is a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX). 6-FPD has been studied extensively for its potential applications in medicine and biochemistry.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
The compound serves as a building block for synthesizing various heterocyclic compounds, including those with pyrimidine and pyridazine structural fragments. These heterocyclic compounds are significant due to their resemblance to nitrogen-containing bases of the pyrimidine series, which are crucial for biological activities. Aniskova, Grinev, and Yegorova (2017) developed methods for synthesizing biologically active compounds containing pyridine and pyridazine fragments using derivatives of furan-2(3H)-ones, demonstrating the versatility of these compounds in constructing complex molecules with potential biological activities Aniskova, Grinev, & Yegorova, 2017.
Antimicrobial Activity
Compounds synthesized from 6-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione analogs have shown moderate antimicrobial activity against various bacteria, including S. aureus, E. coli, and B. subtilis. Vlasov et al. (2022) synthesized and evaluated the antimicrobial activity of these compounds, indicating their potential as antibacterial agents Vlasov et al., 2022.
Functionalized Heterocycles
The compound is also instrumental in the synthesis of functionalized heterocycles, which are valuable in medicinal chemistry. De Coen et al. (2015) reported an efficient synthesis of furo[3,4-d]pyrimidine-2,4-diones, showcasing the compound's role in creating new heterocycles with potential pharmacological applications De Coen et al., 2015.
Green Chemistry Approaches
Research has explored green chemistry approaches using 6-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione derivatives. Shi and Yao (2009) developed a catalyst-free synthesis of furopyridine derivatives in aqueous media, emphasizing the environmental benefits of such methodologies Shi & Yao, 2009.
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit antimycobacterial activity
Mode of Action
It is known that similar compounds exhibit antimycobacterial activity This suggests that the compound may interact with its targets in a way that inhibits the growth or survival of mycobacteria
Biochemical Pathways
Similar compounds have been shown to exhibit antimycobacterial activity , suggesting that the compound may affect pathways related to the growth or survival of mycobacteria
Result of Action
Similar compounds have been shown to exhibit antimycobacterial activity , suggesting that the compound may inhibit the growth or survival of mycobacteria at the molecular and cellular levels.
Propriétés
IUPAC Name |
6-(furan-2-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-4-5(9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPYKEXAKJRRKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



